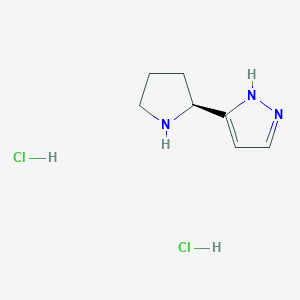

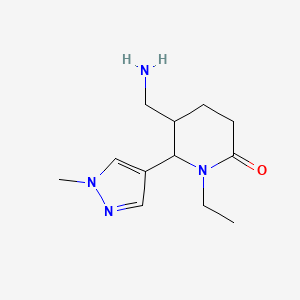

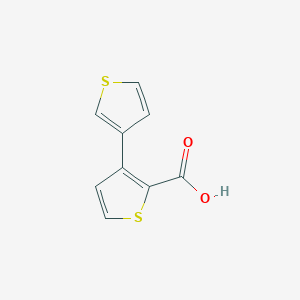

tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-アミノエチル)-4-メチルピロリジン-1-カルボン酸tert-ブチル: は、カルバメート類に属する化学化合物です。その官能基により、様々な化学修飾を可能にするため、有機合成におけるビルディングブロックとしてよく使用されます。この化合物は、tert-ブチル基、アミノエチル側鎖、およびピロリジン環を特徴とし、より複雑な分子の合成において汎用性の高い中間体となっています。

準備方法

合成経路と反応条件: 3-(2-アミノエチル)-4-メチルピロリジン-1-カルボン酸tert-ブチルの合成は、一般的にtert-ブチルカルバメート(Boc)基を用いたアミノ基の保護を伴います。このプロセスは、3-(2-アミノエチル)-4-メチルピロリジンとジ-tert-ブチルジカルボネート(Boc2O)を、トリエチルアミンなどの塩基の存在下で反応させることから始まります。 反応は通常、室温などの穏やかな条件下で行われ、目的の生成物が得られます .

工業的製造方法: 工業的な環境では、温度、溶媒、反応時間などの反応条件を最適化することで、この化合物の生産をスケールアップすることができます。連続フロー反応器を採用して、合成プロセスの効率と収率を向上させることができます。自動化システムの使用は、品質の一貫性を確保し、汚染のリスクを軽減することもできます。

化学反応の分析

反応の種類: 3-(2-アミノエチル)-4-メチルピロリジン-1-カルボン酸tert-ブチルは、以下を含む様々な化学反応を起こします。

置換反応:

酸化と還元反応: この化合物は、対応する酸化物に変換するための酸化、またはアミンに変換するための還元を受けることができます。

脱保護反応: Boc基は、酸性条件下で除去して遊離アミンを得ることができます.

一般的な試薬と条件:

置換反応: 一般的な試薬には、アルキルハライドやアシルクロリドがあり、通常は塩基の存在下で使用されます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬を使用することができます。

還元反応: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、置換反応は様々なN-置換誘導体をもたらす可能性がありますが、酸化反応と還元反応は対応する酸化物やアミンを生成する可能性があります。

科学的研究の応用

化学: 化学分野では、3-(2-アミノエチル)-4-メチルピロリジン-1-カルボン酸tert-ブチルは、より複雑な分子の合成のためのビルディングブロックとして使用されます。 これは、医薬品、農薬、その他のファインケミカルの製造における中間体として役立ちます .

生物学: 生物学的研究では、この化合物は、様々な生物活性分子の構造活性相関を研究するために使用されます。 ペプチドやタンパク質に組み込むことで、それらの生物学的機能や相互作用を調査することができます .

医学: 医薬品化学では、3-(2-アミノエチル)-4-メチルピロリジン-1-カルボン酸tert-ブチルは、新規薬剤の開発に使用されます。 その官能基は、薬物動態学的および薬力学的な特性が改善された分子の設計を可能にします .

産業: 産業部門では、この化合物は、特殊化学品や材料の製造に使用されます。 これは、特定の特性を持つポリマー、樹脂、その他の材料の合成に使用することができます .

作用機序

3-(2-アミノエチル)-4-メチルピロリジン-1-カルボン酸tert-ブチルの作用機序は、その特定の用途によって異なりますこれらの相互作用は、標的分子の活性を調節し、所望の生物学的または化学的効果をもたらす可能性があります .

類似の化合物との比較

類似の化合物:

- tert-ブチルN-(2-アミノエチル)カルバメート

- tert-ブチルN-(2-アミノエチル)-N-メチルカルバメート

- tert-ブチル4-(2-エトキシ-2-オキソエチル)ピペラジン-1-カルボン酸

- tert-ブチル4-(2-ヒドラジノ-2-オキソエチル)ピペラジン-1-カルボン酸

比較: これらの類似の化合物と比較して、3-(2-アミノエチル)-4-メチルピロリジン-1-カルボン酸tert-ブチルは、ピロリジン環の存在とアミノエチル基およびメチル基の特定の位置によりユニークです。 これらの構造的特徴は、様々な合成および研究用途において貴重な中間体となる、独特の化学的および生物学的特性をもたらします .

類似化合物との比較

- tert-Butyl N-(2-aminoethyl)carbamate

- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Compared to these similar compounds, tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate is unique due to the presence of the pyrrolidine ring and the specific positioning of the aminoethyl and methyl groups. These structural features confer distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications .

特性

分子式 |

C12H24N2O2 |

|---|---|

分子量 |

228.33 g/mol |

IUPAC名 |

tert-butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-9-7-14(8-10(9)5-6-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |

InChIキー |

ATSBZGYRUFOVCK-UHFFFAOYSA-N |

正規SMILES |

CC1CN(CC1CCN)C(=O)OC(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)

![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)